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INH6

Hec1 inhibitor Nek2 inhibitor anti-proliferative activity

INH6 is a cell-permeable Hec1/Nek2 inhibitor that resolves the need for a well-characterized, moderate-potency probe for mitotic pathway studies. Unlike weaker analogs, its trimethylphenyl substitution delivers 6-8× greater anti-proliferative activity. • Nek2 degradation at 6.25 µM (vs. 25 µM for INH1) • Anti-proliferative IC50: 1.7-2.5 µM across breast, cervical, and leukemia lines • Induces ~20% apoptosis in HeLa cells at 72 h; validated in J Med Chem (2009) Supplied with ≥98% purity and full analytical documentation for reproducible research.

Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
Cat. No. B1671949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINH6
SynonymsINH6;  INH-6;  INH 6;  Hec1/Nek2 Mitotic Pathway Inhibitor II; 
Molecular FormulaC19H18N2OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22)
InChIKeyWCZLNJTXHZPHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INH6: A Potent Hec1/Nek2 Mitotic Pathway Inhibitor for Targeted Cancer Research


INH6 (CAS 1001753-24-7, molecular formula C19H18N2OS) is a small-molecule inhibitor of the oncogene Hec1 (Highly Expressed in Cancer 1) and its regulator Nek2, a serine/threonine kinase that phosphorylates Hec1 at S165 to enable proper mitotic spindle formation [1]. Discovered as part of a structure–activity relationship (SAR) optimization campaign, INH6 is an analog of the lead compound INH1 featuring a 2,4,6-trimethylphenyl substitution that reduces rotational flexibility and enhances binding to Hec1 [2]. The compound is cell-permeable and exerts its anti-proliferative effects by disrupting the Hec1/Nek2 protein–protein interaction, triggering proteasome-mediated Nek2 degradation and inducing chromosome misalignment, mitotic catastrophe, and apoptosis [3].

Hec1/Nek2 mitotic pathway inhibition study fit
Cell-permeable small-molecule probe for protein–protein interaction disruption
Supports apoptosis and mitotic catastrophe endpoint assays

Why Hec1/Nek2 Pathway Inhibitors Cannot Be Substituted for INH6 in Targeted Applications


Hec1/Nek2 inhibitors exhibit widely divergent cellular potency, binding mechanisms, and pharmacodynamic profiles despite sharing a common nominal target. INH6 demonstrates a 6–8 fold improvement in anti-proliferative activity over the prototypical inhibitor INH1 across a panel of cancer cell lines, a difference that stems directly from the trimethylphenyl substitution that reduces rotational entropy and optimizes Hec1 binding [1]. Furthermore, INH6 achieves equivalent Nek2 degradation at a 4-fold lower concentration (6.25 µM) than INH1 (25 µM) [2]. Substituting INH6 with a less potent analog such as INH1, INH2, or an inactive derivative like compound 22 would yield quantitatively different experimental outcomes in cell viability, target engagement, and apoptosis assays, thereby confounding data reproducibility. The quantitative evidence detailed in Section 3 underscores why INH6—and not its in-class relatives—should be selected for experiments requiring robust Hec1/Nek2 pathway disruption.

INH1/INH2 Less potent analogs may shift cellular potency and Nek2 degradation endpoints, requiring higher working concentrations.
Inactive Derivatives Compounds lacking trimethylphenyl substitution show markedly reduced Hec1 binding and anti-proliferative response.
Direct Nek2 Inhibitors Kinase inhibitors do not replicate the proteasome-mediated degradation mechanism and may produce different pathway-response endpoints.

Quantitative Differentiation of INH6 from Hec1/Nek2 Inhibitor Analogs


6–8 Fold Superior Anti-Proliferative Activity Versus Lead Compound INH1

INH6 exhibits a 6–8 fold improvement in cell killing activity relative to the lead compound INH1 across four human cancer cell lines. In the MDA-MB231 breast cancer line, the IC50 of INH6 is 1.7 µM compared to 8.6 µM for INH1, representing a 5.1-fold increase in potency. In MDA-MB468 breast cancer cells, the IC50 values are 2.1 µM (INH6) and 10.5 µM (INH1), a 5.0-fold improvement. In HeLa cervical cancer cells, INH6 achieves an IC50 of 2.4 µM versus 8.8 µM for INH1, a 3.7-fold improvement. In K562 leukemia cells, the IC50 values are 2.5 µM (INH6) and 11.7 µM (INH1), a 4.7-fold improvement [1].

Anti-Proliferative Activity
Head-to-head
INH6 IC50 1.7–2.5 µM vs INH1 IC50 8.6–11.7 µM across MDA-MB231, MDA-MB468, HeLa, K562 lines (XTT, 4-day)
Reported assay potency context for cell viability screening
Multi-cell-line panel comparison; fold-difference varies by line.
Hec1 inhibitor Nek2 inhibitor anti-proliferative activity

4-Fold Lower Concentration Required for Equivalent Nek2 Degradation

INH6 reduces cellular Nek2 protein levels by approximately 50% at a concentration of 6.25 µM after 8–11 hours of treatment, whereas the lead compound INH1 requires a 4-fold higher concentration of 25 µM to achieve comparable Nek2 degradation over the same timeframe [1]. This differential reflects the improved binding efficiency conferred by the trimethylphenyl moiety in INH6, which enhances Hec1 engagement and downstream Nek2 destabilization via the death-trap mechanism [2].

Nek2 Degradation Efficiency
Head-to-head
~50% Nek2 reduction at 6.25 µM (INH6) vs 25 µM (INH1) in HeLa cells (8–11 h, western blot)
Supports target-engagement assay context at lower concentrations
Concentration-dependent pathway modulation; review off-target kinase profiling.
Nek2 degradation target engagement pharmacodynamics

Structural Determinant of Potency: Trimethylphenyl Versus Dimethylphenyl Substitution

The replacement of the 2,4-dimethylphenyl group in INH1 with a 2,4,6-trimethylphenyl group in INH6 is the critical structural determinant conferring enhanced potency. This substitution reduces rotational flexibility and strengthens hydrophobic interactions with the Hec1 binding pocket. Quantitative comparison reveals that compound 7, which lacks the para-methoxyl group but retains dimethyl substitution, is essentially inactive (IC50 >40 µM across all cell lines), while INH6 (compound 6) with trimethyl substitution achieves IC50 values of 1.7–2.5 µM [1].

Structural SAR Determinant
Class-level
Trimethylphenyl (INH6) IC50 1.7–2.5 µM vs dimethylphenyl analog (compound 7) IC50 >40 µM
Context-dependent chemical identity validation
SAR inference; binding mode suggested by rotational restriction hypothesis.
structure-activity relationship medicinal chemistry Hec1 binding

Superior Potency Versus Alternative INH Derivatives Nek2/Hec1-IN-1 and INH154

INH6 demonstrates superior potency to the INH1 derivative Nek2/Hec1-IN-1 in MDA-MB468 breast cancer cells (IC50 2.1 µM vs. 3.4 µM, 1.6-fold improvement) and comparable potency in MDA-MB231 cells (1.7 µM vs. 1.1 µM). However, INH154 achieves sub-micromolar potency in MDA-MB468 cells (IC50 0.12 µM) and HeLa cells (0.20 µM), representing a 17.5-fold and 12-fold improvement over INH6, respectively [1].

Cross-Study Analog Comparison
Reported
INH6 IC50 2.1 µM (MDA-MB468) vs Nek2/Hec1-IN-1 3.4 µM; INH154 IC50 0.12 µM in same line
Assay-response context varies across Hec1/Nek2 inhibitors
Cross-study comparison; assay conditions may differ. Verify in own model.
comparative potency Hec1 inhibitor breast cancer

Induction of Apoptosis: Quantitative Comparison with Inactive Control

INH6 induces apoptosis in HeLa cells, with approximately 20% of treated cells becoming apoptotic after 72 hours of exposure [1]. In a separate quantitative assessment, INH6 treatment (2.5 µM, 72 h) increased the apoptotic G1 population by 10-fold relative to vehicle-treated controls .

Apoptosis Induction
Reported
~20% apoptotic cells at 72 h; 10-fold increase in apoptotic G1 population (2.5 µM, HeLa, flow cytometry)
Supports apoptosis pathway-response interpretation
Vehicle-controlled endpoint; 72-h exposure context.
apoptosis cell death mitotic catastrophe

Selective Hec1 Binding and Nek2 Degradation Without Affecting Nek2 mRNA

INH6 selectively binds to cellular Hec1 but does not directly bind Nek2, as demonstrated by affinity pull-down assays using immobilized INH6-conjugated matrix [1]. Treatment of HeLa cells with 6.25 µM INH6 reduces Nek2 protein levels without altering Nek2 mRNA levels, confirming that the reduction occurs via post-translational, proteasome-mediated degradation rather than transcriptional repression [2].

Target Selectivity & Mechanism
Class-level
Selective Hec1 pull-down; Nek2 protein reduction without mRNA change (6.25 µM, HeLa lysates/qRT-PCR)
Pathway-response interpretation requires proteasome-degradation context
Qualitative mechanistic evidence; data to verify in independent models.
target selectivity proteasome degradation mechanism of action

Optimal Experimental Scenarios for INH6 Based on Quantitative Differentiation Data


Validation of Hec1/Nek2 Pathway Dependency in Cancer Cell Lines

Given its 6–8 fold improved potency over INH1 and well-characterized mechanism of action, INH6 is the preferred tool compound for initial validation of Hec1/Nek2 pathway dependency in breast, cervical, and leukemia cell lines. Researchers should employ INH6 at 1–2.5 µM (based on cell line-specific IC50 values) to confirm pathway engagement and phenotypic response prior to advancing to more potent but less commercially available analogs [1].

SAR and Medicinal Chemistry Benchmarking Studies

INH6 serves as the critical benchmark analog in structure–activity relationship studies of the INH series. The trimethylphenyl substitution distinguishes it from the dimethylphenyl-containing INH1 and enables researchers to probe the role of rotational restriction and hydrophobic packing in Hec1 binding. Quantitative activity data from the J Med Chem 2009 study provide a robust reference for evaluating new chemical entities [1].

Mechanistic Studies of the 'Death-Trap' Nek2 Degradation Pathway

For investigations into the proteasome-mediated degradation of Nek2 triggered by Hec1 binding, INH6 is the compound of choice. Its selective Hec1 binding (confirmed by pull-down assays) and its ability to reduce Nek2 protein without affecting mRNA levels make it an ideal probe for dissecting post-translational regulatory mechanisms [1][2]. The 4-fold lower concentration requirement versus INH1 also minimizes confounding off-target effects.

Apoptosis and Mitotic Catastrophe Assays

INH6 reliably induces apoptosis (20% of HeLa cells at 72 h) and mitotic abnormalities including multipolar spindles and chromosome misalignment [1][2]. These well-documented phenotypes make INH6 suitable for studies examining the functional consequences of Hec1/Nek2 disruption, particularly when a moderate-potency compound with extensive published characterization is required.

Application
Selection Property
Validation Focus
Hec1/Nek2 Pathway Dependency Studies
Cell-line panel potency review
Model-response endpoint context; compare with INH1 reference data
SAR and Medicinal Chemistry Benchmarking
Trimethylphenyl substitution identity
Binding-mode and rotational-restriction hypothesis review
Proteasome-Mediated Nek2 Degradation Mechanism
Hec1-selective pull-down profile
Post-translational vs transcriptional regulation endpoint monitoring
Apoptosis and Mitotic Catastrophe Assays
Reported apoptosis induction context
Flow-cytometry endpoint interpretation; mitotic-spindle morphology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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